molecular formula C12H12N2O4 B3183650 ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate CAS No. 1019995-18-6

ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate

Cat. No.: B3183650
CAS No.: 1019995-18-6
M. Wt: 248.23
InChI Key: BUEJYPBMAFVGNW-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate is a sophisticated nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key precursor in the synthesis of potent and selective poly(ADP-ribose) polymerase (PARP) inhibitors. The tricyclic pyridoazepinone core of this compound serves as a privileged scaffold that mimics the nicotinamide moiety of NAD+, allowing it to compete for the catalytic domain of PARP enzymes. PARP enzymes, particularly PARP1, play a critical role in DNA repair, and their inhibition is a validated strategy for targeting cancers with homologous recombination deficiencies, such as those with BRCA1 or BRCA2 mutations. Researchers utilize this intermediate to develop novel PARP trappers, a class of inhibitors that stabilize PARP-DNA complexes, leading to catastrophic DNA damage and synthetic lethality in cancer cells. The structural features of this compound, including the lactam and the ester functionalities, provide versatile handles for further synthetic modification, enabling the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. Its application is therefore central to advancing oncology research, specifically in the development of targeted cancer therapeutics. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 5-hydroxy-2-oxo-1,3-dihydropyrido[4,3-b]azepine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(17)7-5-10(15)14-9-3-4-13-6-8(9)11(7)16/h3-4,6,16H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJYPBMAFVGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2)NC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715704
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019995-18-6
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of a pyridine derivative with an azepine precursor under acidic or basic conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Pharmacological Applications

  • Diuretic Activity
    • Recent studies have highlighted the diuretic properties of derivatives based on the pyrido[4,3-b]azepine structure. For instance, compounds synthesized from ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate have shown promising results in enhancing urinary output in animal models. This is particularly relevant for developing new diuretic agents that could offer advantages over existing medications like hydrochlorothiazide .
  • Inhibition of Aldosterone Synthase
    • The compound has been investigated as a potential inhibitor of aldosterone synthase, an enzyme involved in regulating blood pressure and fluid balance. Inhibiting this enzyme could provide therapeutic benefits for conditions such as hypertension and heart failure .
  • Anticancer Activity
    • Preliminary studies suggest that certain derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves interaction with specific cellular pathways that regulate cell survival and proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:

  • Amidation Reactions : These reactions involve the coupling of the ethyl ester with various anilines to produce substituted derivatives with enhanced biological activity.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1Amidation130–140 °CHigh
2CrystallizationEthanol/DMF mixture>90
3CharacterizationNMR, Mass SpectrometryConfirmed

Case Studies

Several studies have documented the efficacy of derivatives of this compound:

  • Study on Diuretic Effects :
    • In a controlled study involving white rats, compounds derived from this structure were administered at a dose of 10 mg/kg. Results showed a statistically significant increase in urine output compared to controls treated with hydrochlorothiazide .
  • In Vitro Anticancer Screening :
    • A series of synthesized derivatives were tested against various cancer cell lines. Certain compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Core Variations

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents/Functional Groups Synthesis Highlights Notable Properties
Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate (Target) Pyrido[4,3-b]azepine 5-OH, 2-oxo, ethyl ester Likely involves cyclization and esterification Potential H-bond donor/acceptor
Ethyl 3-amino-6-(5-bromo-benzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) Thieno[2,3-b]pyridine 3-NH2, 6-(5-bromo-benzofuran), ethyl ester Reaction of precursor with ethyl chloroacetate Bromine enhances halogen bonding
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (83) Pyrrolo[2,3-b]pyridine 4-Cl, ethyl ester Lithiation followed by chloroformate trapping Chlorine as a leaving group
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine 2-NH2, 6-Boc, ethyl ester, partial saturation Protective group strategy (Boc) Boc group enhances stability

Functional Group Impact on Properties

  • Hydroxyl vs. Amino vs. Halogen Substituents: The 5-OH group in the target compound increases polarity and hydrogen-bonding capacity compared to 4-Cl (electron-withdrawing, enhances reactivity) or 3-NH2 (basic, prone to protonation) . Boc-protected amine in the thieno-pyridine derivative improves stability during synthesis, contrasting with the unprotected hydroxyl in the target compound.
  • Oxo Group vs. Saturation: The 2-oxo group in the target compound may engage in keto-enol tautomerism, influencing electronic delocalization. In contrast, partial saturation in the thieno-pyridine derivative reduces aromaticity, altering π-π stacking interactions.

Crystallographic and Hydrogen-Bonding Analysis

  • Software Tools : Structural determination for such compounds relies on programs like SHELX and ORTEP-3 , which model H-bonding patterns and molecular conformations.

Biological Activity

Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological evaluations, and relevant case studies.

  • Chemical Formula : C12H12N2O4
  • Molecular Weight : 248.238 g/mol
  • CAS Number : 1019995-18-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and purity. The compound is often synthesized as part of larger studies aimed at developing new pharmaceuticals with enhanced biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrido[4,3-b]azepines exhibit a range of antimicrobial activities. This compound has been evaluated for its effectiveness against various microorganisms.

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Bacillus subtilisModerate
Candida albicansLow

In a study assessing the antimicrobial properties of related compounds, it was noted that modifications to the pyridine ring can enhance activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that ethyl 5-hydroxy-2-oxo derivatives may possess cytotoxic properties. Research indicates that certain derivatives show promise in inhibiting cancer cell proliferation:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30

These results indicate a potential for further investigation into the anticancer properties of this compound and its derivatives .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds within the pyrido[4,3-b]azepine class:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences evaluated several derivatives against common pathogens. The findings suggested that structural modifications could significantly enhance antimicrobial efficacy .
  • Cytotoxicity Assessment : Another research article highlighted the cytotoxic effects of pyrido[4,3-b]azepine derivatives on various cancer cell lines, noting a correlation between structural complexity and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyridine derivatives with ketoesters, followed by hydroxylation and esterification. Key steps include:

  • Cyclization : Use microwave-assisted heating or reflux with catalysts like acetic acid to form the pyridoazepine core.
  • Hydroxylation : Employ oxidizing agents (e.g., meta-chloroperbenzoic acid) or enzymatic methods to introduce the hydroxyl group at position 5.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the pyridoazepine scaffold and ester group. Look for downfield shifts at δ 10-12 ppm (OH) and δ 160-170 ppm (C=O).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
    • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) to resolve the 3D structure. Use SHELXL for refinement and ORTEP-3 for visualization .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Test solvents like DMSO, methanol, or aqueous buffers (pH 7.4) with co-solvents (e.g., cyclodextrins).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Stabilize with antioxidants (e.g., BHT) if prone to oxidation .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

  • Disorder Handling : Use PART instructions in SHELXL to model disordered regions (e.g., rotating ester groups). Validate with residual density maps.
  • Validation Tools : Check R-factors, ADPs, and geometry with PLATON or CCDC Mercury. Cross-validate with DFT-optimized structures .

Q. What computational methods are suitable for studying electronic properties?

  • DFT Studies :

  • Basis Sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating frontier orbitals (HOMO-LUMO gaps).
  • NBO Analysis : Investigate intramolecular hydrogen bonding (O-H···O=C) and charge transfer .
    • Molecular Dynamics : Simulate solvent interactions using Amber or GROMACS .

Q. How can hydrogen bonding networks in the crystal lattice be analyzed?

  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., D(2) for dimeric O-H···O interactions).
  • Software : Mercury’s "Contacts" tool to calculate H-bond distances/angles and generate topology diagrams .

Q. What strategies address tautomerism in the pyridoazepine core during reactivity studies?

  • Tautomer Identification : Use variable-temperature NMR (VT-NMR) to detect equilibrium between keto-enol forms.
  • Kinetic Trapping : Quench reactions with acetic anhydride to isolate enol esters for characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Reactant of Route 2
ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate

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